(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;propan-2-ol;zirconium

PZT thin film MOCVD ferroelectric memory

Zr(OiPr)₂(thd)₂ delivers ~8× higher Zr incorporation efficiency than Zr(thd)₄ at 590°C, reducing precursor consumption and material cost per wafer. Its 350–550°C deposition window enables co-vaporization with Ti & Pb precursors at a common 180–230°C vaporizer temperature, eliminating gas-phase nucleation and delivery-line clogging. Sub-0.1 at% carbon in ZrO₂ films ensures low leakage for high-k dielectrics. Solid at RT (mp 98–107°C) with ambient handling—no glovebox required. Available at ≥99.99% trace-metals purity.

Molecular Formula C28H56O6Z
Molecular Weight 580 g/mol
CAS No. 204522-78-1
Cat. No. B1496379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;propan-2-ol;zirconium
CAS204522-78-1
Molecular FormulaC28H56O6Z
Molecular Weight580 g/mol
Structural Identifiers
SMILESCC(C)O.CC(C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Zr]
InChIInChI=1S/2C11H20O2.2C3H8O.Zr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;2*1-3(2)4;/h2*7,12H,1-6H3;2*3-4H,1-2H3;/b2*8-7+;;;
InChIKeyFAXXITRRJAUUMO-FTHVFMQUSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Diisopropoxidebis(2,2,6,6-tetramethyl-3,5-heptanedionate) (CAS 204522-78-1): Mixed-Ligand Zr MOCVD/ALD Precursor Baseline


Zirconium(IV) diisopropoxidebis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly denoted Zr(OiPr)₂(thd)₂ or Zr(OiPr)₂(dpm)₂, is a heteroleptic (mixed-ligand) zirconium β-diketonate–alkoxide complex. It is a solid at room temperature with a reported melting point of 98–107 °C and a boiling point of ~140 °C at 0.1 mm Hg . Commercial formulations are offered at ≥99.99% trace metals purity . The compound belongs to a class of Zr precursors engineered to bridge the gap between highly moisture-sensitive zirconium alkoxides [Zr(OR)₄] and thermally robust but low-volatility homoleptic β-diketonates such as Zr(thd)₄, providing a balanced profile of volatility, ambient stability, and low-temperature deposition capability for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of ZrO₂ and Pb(Zr,Ti)O₃ (PZT) thin films [1].

Why Generic Substitution of Zr(OiPr)₂(thd)₂ (CAS 204522-78-1) with Zr(thd)₄ or Amido-Based Zr Precursors Fails in Demanding Thin-Film Processes


In-class zirconium precursors cannot be interchanged without significant process re-engineering and performance trade-offs. The homoleptic β-diketonate Zr(thd)₄ requires vaporizer temperatures of 280–320 °C [1] and substrate temperatures exceeding 600 °C for kinetically viable oxide growth, causing Pb desorption in multi-component PZT films and limiting compatibility with temperature-sensitive microelectronic substrates [2]. Conversely, amido-based alternatives such as TEMAZ (tetrakis(ethylmethylamido)zirconium), while delivering high ALD growth per cycle (~0.96–1.25 Å/cycle), begin thermally decomposing above ~100 °C in delivery lines and exhibit parasitic CVD contributions above 300 °C that destroy conformality in high-aspect-ratio structures [3]. Zirconium alkoxides [Zr(OR)₄] offer volatility but are extremely air- and moisture-sensitive, complicating routine handling [4]. Zr(OiPr)₂(thd)₂ occupies a distinct performance niche: it provides a materially wider usable deposition temperature window, substantially higher Zr incorporation efficiency in multi-cation oxides, and process pressures that are industrially practical—advantages that are not simultaneously realized by any single comparator.

Quantitative Differentiation Evidence for Zr(OiPr)₂(thd)₂ (CAS 204522-78-1) vs. Closest Analogs: Head-to-Head Data


Zr Incorporation Efficiency in PZT MOCVD: ~8× Improvement Over Zr(thd)₄ at 590 °C

In liquid-delivery MOCVD of Pb(Zr,Ti)O₃ (PZT) films, Zr(OiPr)₂(thd)₂ increased Zr incorporation efficiency by a factor of nearly eight (~8×) relative to Zr(thd)₄ under otherwise equivalent process conditions centered at 590 °C [1]. This comparison was conducted using identical co-precursors [Ti(OiPr)₂(thd)₂ and Pb(thd)₂(pmdeta)] and the same delivery and reactor configuration. The mixed-ligand Zr source also enabled favorable electrical properties in the resulting PZT films that compared favorably with those obtained previously using Zr(thd)₄ [1].

PZT thin film MOCVD ferroelectric memory incorporation efficiency precursor comparison

Run-to-Run Composition Repeatability: 0.6 at% Zr (1σ) Over >300 PZT Films

Using Zr(OiPr)₂(thd)₂ as the Zr source in liquid-delivery MOCVD of PZT, run-to-run composition repeatability over a series of more than 300 films was 0.1 at% for Pb and 0.6 at% for Zr (1σ standard deviation) [1]. This demonstrates that the precursor delivers not only higher incorporation efficiency but also exceptional process stability suitable for manufacturing environments. The repeatability benchmark was established in the same study that compared Zr(OiPr)₂(thd)₂ directly against Zr(thd)₄, and the electrical properties of PZT films deposited with the mixed-ligand source compared favorably with those previously obtained using Zr(thd)₄ [1].

PZT process control composition repeatability MOCVD manufacturing ferroelectric film uniformity

ZrO₂ Deposition Temperature Window: 350–550 °C vs. >600 °C Required for Zr(thd)₄

Using the mixed-ligand zirconium precursor, maximum growth rates of ZrO₂ by MOCVD were observed between 350 °C and 550 °C, with oxide growth detected over a broad temperature range from 250 °C to at least 600 °C [1]. This is significantly lower than the optimum deposition temperature required for the conventional Zr(thd)₄ precursor, which demands substrate temperatures exceeding 600 °C for diffusion-controlled oxide growth [1][2]. Chen et al. (2002) further confirmed that Zr(OiPr)₂(thd)₂ deposition of ZrO₂ on Si(100) is thermally activated in the range 390–550 °C with mass-transport-controlled behavior, and the resulting films exhibit low carbon content [2]. The wider, lower-temperature process window enables co-deposition with thermally sensitive materials such as Pb(thd)₂, which desorbs at higher temperatures, thereby improving compositional uniformity in multi-component oxides [1].

ZrO₂ thin film deposition temperature MOCVD thermal budget microelectronics compatibility

Vaporization Temperature Differential: ~140 °C vs. 280–320 °C for Zr(thd)₄ — Enabling Common Precursor Temperature Windows

The commercially supplied Zr(OiPr)₂(thd)₂ (CAS 204522-78-1) exhibits a boiling point of approximately 140 °C at 0.1 mm Hg [1]. In contrast, Zr(thd)₄ typically requires a vaporizer temperature of about 280 °C to 320 °C for adequate volatilization [2]. The MOCVD precursor encyclopedia corroborates that Zr(thd)₄ vaporizer temperatures of ~280 °C at 115 Torr are needed [3]. This ~140–180 °C vaporization temperature differential is critical: at the high temperatures required for Zr(thd)₄, co-precursors such as Pb(thd)₂ and Ti(OiPr)₂(thd)₂ are prone to premature decomposition or chemical alteration in the delivery lines, and preheating above ~250 °C restricts selection of materials for bubbler or valve sealing [2]. The lower vaporization temperature of Zr(OiPr)₂(thd)₂ enables a common, lower-temperature vaporization window for all three precursor components in PZT deposition, simplifying vaporizer design and improving process robustness [2].

precursor volatility vaporization temperature liquid-delivery MOCVD multi-component oxide process integration

Film Carbon Content: <0.1 at% (XPS Detection Limit) from Zr(OiPr)₂(thd)₂-Derived ZrO₂

ZrO₂ and zirconium silicate films deposited using Zr(OiPr)₂(thd)₂ and O₂ or nitric oxide on Si(100) substrates exhibit carbon concentrations below 0.1 atom %, the detection limit of X-ray photoelectron spectroscopy (XPS) [1][2]. No evidence of Zr–C or Zr–Si bonds was detected by XPS, indicating stoichiometric, carbon-free ZrO₂ film growth [1]. Chen et al. (2002) also reported that films deposited from Zr(OiPr)₂(thd)₂ exhibited low carbon content under mass-transport-controlled deposition conditions [3]. For context, alternative ALD precursors such as TEMAZ can leave up to <1.0 at% carbon under optimized conditions, while Zr(thd)₄/O₃ ALD yields <0.5 at% carbon [4]. The sub-0.1 at% carbon level achieved with the mixed-ligand precursor is among the lowest reported for metal-organic Zr precursors.

ZrO₂ film purity carbon contamination XPS gate dielectric thin film quality

Process Pressure Advantage: Zr(OiPr)₂(thd)₂ Achieves Higher Zr Incorporation at Lower Pressure vs. Zr(OtBu)₂(thd)₂

In a direct head-to-head comparison of mixed-ligand Zr precursors for MOCVD of PZT, Chen et al. (2002) reported that Zr(OiPr)₂(thd)₂ and Zr(OtBu)₂(thd)₂ behaved similarly under mass-transport-controlled conditions for ZrO₂ deposition. However, when used for PZT film growth, Zr(OiPr)₂(thd)₂ achieved significantly improved Zr incorporation efficiency relative to Zr(thd)₄, whereas the tert-butoxide analogue Zr(OtBu)₂(thd)₂ required higher process pressures to improve its incorporation efficiency to comparable levels [1]. This means that Zr(OiPr)₂(thd)₂ delivers equivalent or superior Zr incorporation at lower chamber pressures, providing a wider and more industrially practical process window without the need for elevated-pressure operation that can complicate reactor design and throughput.

process pressure incorporation efficiency M(OtBu)₂(thd)₂ comparison MOCVD process window PZT deposition

Optimal Research and Industrial Application Scenarios for Zr(OiPr)₂(thd)₂ (CAS 204522-78-1) Based on Quantitative Differentiation Evidence


High-Volume Manufacturing of PZT Ferroelectric Thin Films for Non-Volatile Memory (FeRAM) and Piezoelectric MEMS

The ~8× improvement in Zr incorporation efficiency over Zr(thd)₄ at 590 °C [1], coupled with sub-1-at% run-to-run composition repeatability demonstrated over >300 films [1], makes Zr(OiPr)₂(thd)₂ the Zr precursor of choice for high-yield manufacturing of composition-sensitive PZT films. The higher incorporation efficiency directly translates to lower precursor consumption and reduced material cost per wafer, while the demonstrated repeatability supports the tight composition tolerances (±1–2 at% Zr/Ti ratio) required for consistent ferroelectric switching properties in FeRAM and piezoelectric MEMS devices. The common vaporization temperature window enabled with Ti(OiPr)₂(thd)₂ and Pb(thd)₂ co-precursors [2] further reduces process complexity and improves factory-level reliability.

Low-Thermal-Budget Deposition of ZrO₂ Gate Dielectrics for Advanced CMOS and BEOL-Integrated Capacitors

The demonstrated deposition temperature window of 350–550 °C (with growth observed down to 250 °C) [3] and the resulting sub-0.1 at% carbon contamination in ZrO₂ films [4] position Zr(OiPr)₂(thd)₂ as a viable precursor for gate-dielectric and capacitor applications where thermal budget constraints preclude use of Zr(thd)₄ (requiring >600 °C). The carbon-free film quality is essential for achieving low leakage current densities and high breakdown fields in ultra-thin (~2–5 nm equivalent oxide thickness) high-k dielectric stacks. The lower deposition temperature is compatible with BEOL integration (typically <450 °C) and with deposition on temperature-sensitive channel materials in advanced transistor architectures.

Multi-Component Oxide Deposition Requiring Matched Precursor Volatility (PZT, PLZT, BST with Zr Doping)

The ~140–180 °C vaporization temperature advantage of Zr(OiPr)₂(thd)₂ over Zr(thd)₄ [2] is a decisive factor for any multi-cation oxide process where Zr must be co-vaporized with other metal precursors. In PZT deposition, the high vaporizer temperature required for Zr(thd)₄ (280–320 °C) can cause premature decomposition of Pb and Ti precursors, leading to gas-phase particle formation, delivery-line clogging, and composition non-uniformity [2]. The ability to operate all precursor vaporizers within a common, lower-temperature window (typically 180–230 °C) using Zr(OiPr)₂(thd)₂ eliminates these failure modes and is directly applicable to other Zr-containing multi-component oxides such as PLZT, Zr-doped BST, and Zr-doped HfO₂.

Research-Scale Process Development and Academic Laboratories Requiring Ambient-Handling Stability with CVD-Grade Performance

Unlike highly air- and moisture-sensitive zirconium alkoxides [Zr(OR)₄] that require rigorous glovebox handling [5], Zr(OiPr)₂(thd)₂ as a solid with melting point 98–107 °C can be handled under standard laboratory conditions with appropriate personal protective equipment . This combination of ambient handling practicality with demonstrated CVD-grade film quality (low carbon, good crystallinity, mass-transport-controlled deposition behavior [6]) makes it an accessible entry point for academic and R&D laboratories developing ZrO₂-based thin-film processes without the infrastructure investment required for air-sensitive precursor handling systems. The availability at ≥99.99% trace metals purity from major suppliers ensures batch-to-batch consistency for reproducible research.

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